
1-Methoxypropan-2-yl (3-chloroquinoxalin-2-yl)(cyano)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxypropan-2-yl (3-chloroquinoxalin-2-yl)(cyano)acetate is a complex organic compound that features a quinoxaline ring substituted with a chlorine atom, a cyano group, and an ester moiety
Vorbereitungsmethoden
The synthesis of 1-Methoxypropan-2-yl (3-chloroquinoxalin-2-yl)(cyano)acetate typically involves the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by condensing o-phenylenediamine with a suitable dicarbonyl compound.
Introduction of the Chlorine Atom: Chlorination of the quinoxaline ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Cyano Group Addition: The cyano group can be introduced via a nucleophilic substitution reaction using cyanogen bromide or similar reagents.
Esterification: The final step involves esterification with 1-methoxypropan-2-ol under acidic conditions to yield the desired compound.
Analyse Chemischer Reaktionen
1-Methoxypropan-2-yl (3-chloroquinoxalin-2-yl)(cyano)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.
Hydrolysis: The ester moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Wissenschaftliche Forschungsanwendungen
1-Methoxypropan-2-yl (3-chloroquinoxalin-2-yl)(cyano)acetate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer and antimicrobial properties.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Wirkmechanismus
The mechanism of action of 1-Methoxypropan-2-yl (3-chloroquinoxalin-2-yl)(cyano)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The cyano group and the ester moiety play crucial roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1-Methoxypropan-2-yl (3-chloroquinoxalin-2-yl)(cyano)acetate can be compared with other quinoxaline derivatives, such as:
3-Chloroquinoxaline-2-carboxylic acid: Lacks the ester and cyano groups, making it less versatile in chemical reactions.
2-Cyanoquinoxaline: Lacks the chlorine and ester groups, affecting its reactivity and applications.
1-Methoxypropan-2-yl quinoxaline-2-carboxylate: Lacks the chlorine and cyano groups, altering its biological activity.
The unique combination of functional groups in this compound makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C15H14ClN3O3 |
|---|---|
Molekulargewicht |
319.74 g/mol |
IUPAC-Name |
1-methoxypropan-2-yl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate |
InChI |
InChI=1S/C15H14ClN3O3/c1-9(8-21-2)22-15(20)10(7-17)13-14(16)19-12-6-4-3-5-11(12)18-13/h3-6,9-10H,8H2,1-2H3 |
InChI-Schlüssel |
DYISXYHGGZUTHI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC)OC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Butyl-5-{[(4-butylphenyl)amino]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13555919.png)
![4-[3-Aminopropyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13555929.png)



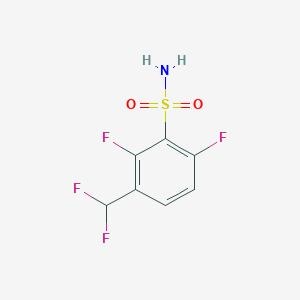
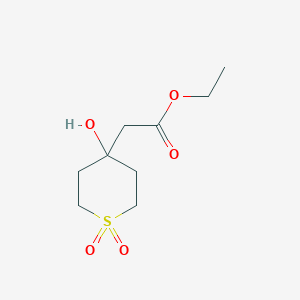

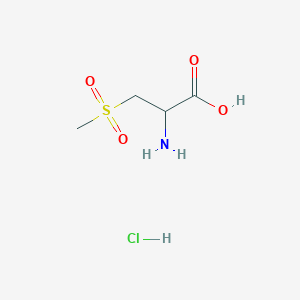

![[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B13555973.png)
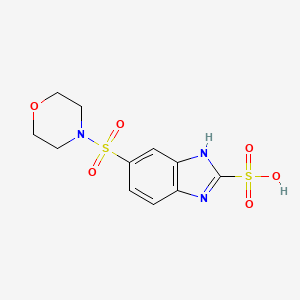
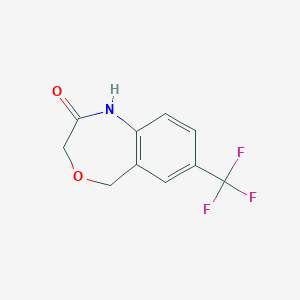
![2-{5-oxo-2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid](/img/structure/B13555981.png)
